5-acetyl-1H-indole-3-carboxylic acid
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Overview
Description
5-acetyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
5-acetyl-1H-indole-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-acetyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biological processes. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-3-acetic acid
- Indole-3-aldehyde
Uniqueness
5-acetyl-1H-indole-3-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for research and therapeutic applications .
Properties
CAS No. |
626234-82-0 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-acetyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-3-10-8(4-7)9(5-12-10)11(14)15/h2-5,12H,1H3,(H,14,15) |
InChI Key |
VQMAPUYWOXIRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2C(=O)O |
Origin of Product |
United States |
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